(2R,6S)-tert-Butyl 2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate
Overview
Description
(2R,6S)-tert-Butyl 2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate is a complex organic compound that belongs to the morpholine family This compound is characterized by its morpholine ring, which is substituted with a benzyloxymethyl group, a hydroxymethyl group, and a tert-butyl carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-tert-Butyl 2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Benzyloxymethyl Group: The benzyloxymethyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a base.
tert-Butyl Carboxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-tert-Butyl 2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzyloxymethyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, sodium hydride, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of benzyl-substituted morpholine derivatives.
Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,6S)-tert-Butyl 2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,6S)-tert-Butyl 2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Influencing Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
(2R,6S)-tert-Butyl 2-(hydroxymethyl)-6-(methoxymethyl)morpholine-4-carboxylate: Similar structure but with a methoxymethyl group instead of a benzyloxymethyl group.
(2R,6S)-tert-Butyl 2-(benzyloxymethyl)-6-(methyl)morpholine-4-carboxylate: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness
(2R,6S)-tert-Butyl 2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate is unique due to the presence of both benzyloxymethyl and hydroxymethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl (2S,6R)-2-(hydroxymethyl)-6-(phenylmethoxymethyl)morpholine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-18(2,3)24-17(21)19-9-15(11-20)23-16(10-19)13-22-12-14-7-5-4-6-8-14/h4-8,15-16,20H,9-13H2,1-3H3/t15-,16+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTSUOTTWLJMFI-JKSUJKDBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC(C1)COCC2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](O[C@H](C1)COCC2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601119107 | |
Record name | 1,1-Dimethylethyl (2S,6R)-2-(hydroxymethyl)-6-[(phenylmethoxy)methyl]-4-morpholinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601119107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1581750-88-0 | |
Record name | 1,1-Dimethylethyl (2S,6R)-2-(hydroxymethyl)-6-[(phenylmethoxy)methyl]-4-morpholinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1581750-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (2S,6R)-2-(hydroxymethyl)-6-[(phenylmethoxy)methyl]-4-morpholinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601119107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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